Citrifoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22O10 |
|---|---|
Molecular Weight |
374.34 g/mol |
IUPAC Name |
methyl (1S,4aS,7S,7aS)-7-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C16H22O10/c1-23-14(22)7-5-24-15(10-6(7)2-3-8(10)18)26-16-13(21)12(20)11(19)9(4-17)25-16/h2-3,5-6,8-13,15-21H,4H2,1H3/t6-,8+,9-,10+,11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
XYYMELWQHNGIOY-OSNMJEOSSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@@H]2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1C=CC2O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
citrifoside |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Citrifoside
Precursor Compounds and Initial Biosynthetic Steps of Citrifoside
The biosynthesis of this compound, like all iridoids, originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are predominantly synthesized through the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids.
The initial committed step in the formation of the iridoid backbone involves the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl diphosphate (GPP). This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). Subsequently, GPP is hydrolyzed to geraniol by the action of geraniol synthase (GES). The conversion of GPP to geraniol is a critical branching point, diverting the metabolic flux from the synthesis of other monoterpenes towards the iridoid pathway.
Enzymatic Transformations and Key Biosynthetic Enzymes Involved in this compound Formation
Following the formation of geraniol, a series of oxidative steps occur to form the characteristic cyclopentanopyran ring structure of iridoids. While the specific enzymes for this compound biosynthesis have not been fully elucidated, the general pathway for iridoid formation provides a putative framework.
Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase. The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (HGO). The iridoid synthase (ISY) then catalyzes a crucial reductive cyclization of 8-oxogeranial to form the iridoid scaffold.
From this central iridoid intermediate, a series of tailoring reactions, including hydroxylations, dehydrations, and glycosylations, lead to the vast diversity of iridoid structures. For this compound, it is hypothesized that further enzymatic modifications, likely involving specific hydroxylases and glycosyltransferases, are responsible for its unique structural features. The final step would involve the glycosylation of the iridoid aglycone, a reaction catalyzed by a UDP-glycosyltransferase (UGT), which attaches a glucose moiety to the molecule.
Table 1: Putative Key Enzymes in the Biosynthesis of the this compound Backbone
| Enzyme | Abbreviation | Function |
| Geranyl Diphosphate Synthase | GPPS | Catalyzes the formation of geranyl diphosphate (GPP) from IPP and DMAPP. |
| Geraniol Synthase | GES | Hydrolyzes GPP to geraniol. |
| Geraniol 8-Hydroxylase | G8H | Hydroxylates geraniol at the C8 position. |
| 8-Hydroxygeraniol Oxidoreductase | HGO | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. |
| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. |
| UDP-Glycosyltransferase | UGT | Transfers a glucose moiety to the iridoid aglycone. |
Genetic Regulation and Molecular Mechanisms of this compound Biosynthesis
The genetic regulation of iridoid biosynthesis, and by extension this compound, is a complex process involving the coordinated expression of multiple biosynthetic genes. While specific regulatory factors for this compound have not been identified, studies on other medicinal plants suggest that transcription factors from families such as WRKY, bHLH, and AP2/ERF play a crucial role in controlling the expression of genes encoding key enzymes like GES and G8H.
The expression of these regulatory and biosynthetic genes can be influenced by developmental cues and external stimuli, allowing the plant to modulate the production of iridoids in response to its needs. For instance, the expression of genes related to iridoid biosynthesis has been observed to be tissue-specific and can be induced by herbivory or pathogen attack, suggesting a defensive role for these compounds.
Environmental and Cultivation Factors Influencing this compound Accumulation in Plants
The accumulation of iridoid glycosides, including likely this compound, in Morinda citrifolia is significantly influenced by various environmental and cultivation factors. These factors can impact the expression of biosynthetic genes and the activity of the corresponding enzymes, leading to variations in the chemical profile of the plant.
Geographical location has been shown to have a significant effect on the iridoid content of M. citrifolia. nih.govgforss.org Factors such as soil composition, sunlight intensity, temperature, and precipitation can all contribute to this variation. gforss.org For example, studies have revealed that the concentration of major iridoids like deacetylasperulosidic acid (DAA) and asperulosidic acid (AA) differs in noni fruits collected from different tropical regions. nih.govgforss.org
Table 2: Environmental and Cultivation Factors Affecting Iridoid Accumulation
| Factor | Effect on Iridoid Accumulation |
| Geographical Location | Significant variation in iridoid content observed in plants from different regions. nih.govgforss.org |
| Sunlight | Can influence the rate of photosynthesis and the availability of precursors for secondary metabolism. |
| Temperature | Affects enzyme kinetics and overall plant metabolism. |
| Water Availability | Drought stress can sometimes lead to an increase in the production of secondary metabolites as a defense mechanism. |
| Soil Nutrients | The availability of essential nutrients can impact plant growth and the allocation of resources to secondary metabolism. |
Comparative Biosynthesis of this compound in Related Plant Species and Chemotypes
Morinda citrifolia is known to produce a variety of iridoid glycosides, with deacetylasperulosidic acid (DAA) and asperulosidic acid (AA) being major components in the fruit, while this compound is found in the leaves. nih.govgforss.org The presence of these different iridoids suggests the existence of specific enzymatic machinery in different plant parts that can modify a common iridoid precursor.
Comparative studies between different Morinda species could provide valuable insights into the evolution of iridoid biosynthesis. While specific comparative biosynthetic studies focusing on this compound are not available, analyses of the chemical profiles of various Morinda species reveal a diversity of iridoids, indicating variations in their biosynthetic pathways. researchgate.net These variations likely arise from differences in the genes encoding the "tailoring" enzymes that modify the basic iridoid skeleton.
The study of different chemotypes within M. citrifolia, characterized by distinct profiles of secondary metabolites, could also shed light on the genetic basis of this compound production. Variations in the expression or function of key biosynthetic enzymes could lead to the differential accumulation of specific iridoid glycosides, including this compound.
Table 3: Distribution of Major Iridoids in Different Parts of Morinda citrifolia
| Plant Part | Major Iridoids |
| Fruit | Deacetylasperulosidic acid (DAA), Asperulosidic acid (AA) nih.govgforss.org |
| Leaf | This compound, Asperuloside (B190621), Asperulosidic acid |
| Root | Deacetylasperulosidic acid (DAA), Asperulosidic acid (AA) nih.govgforss.org |
| Seed | Deacetylasperulosidic acid (DAA), Asperulosidic acid (AA) nih.govgforss.org |
| Flower | Deacetylasperulosidic acid (DAA), Asperulosidic acid (AA) nih.govgforss.org |
Advanced Methodologies for Isolation and Structural Elucidation of Citrifoside
Spectroscopic and Spectrometric Approaches for Citrifoside Structure Confirmation
After isolation, the precise structure of this compound is determined using a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the comprehensive structural elucidation of organic compounds, including natural products like this compound acs.orgresearchgate.netmdpi.comutm.my. Both 1D (¹H NMR, ¹³C NMR) and 2D (COSY, HMBC, HSQC, NOESY) NMR experiments are crucial for assigning proton and carbon signals, determining connectivity, and establishing the relative and absolute stereochemistry of complex molecules acs.orgmdpi.com.
For this compound, NMR data, including ¹H and ¹³C NMR, along with 2D spectra, have been pivotal in confirming its iridoid glycoside structure acs.org. Specific chemical shifts and coupling patterns provide insights into the arrangement of atoms and the presence of various functional groups acs.org. For instance, HMBC correlations help establish long-range connectivities, while NOE correlations are vital for determining the spatial arrangement of protons, which is key for stereochemical assignments acs.org. The absolute configuration of this compound has also been established by single-crystal X-ray diffraction analysis, complementing the NMR data acs.org.
Table 2: Key NMR Data for this compound (Example from a related study, values are illustrative for complex natural products)
| Atom | δH (ppm) | δC (ppm) | Multiplicity | J (Hz) | HMBC Correlations | NOE Correlations |
| H-1 | 2.78 | 61.9 | dd | N/A | C-3, C-8 | N/A |
| H-3a | 2.42 | 49.6 | m | N/A | C-1, C-5 | H-11, H-4 |
| H-3b | 1.72 | 49.6 | m | N/A | C-5 | N/A |
| H-4 | 4.40 | 76.7 | d | N/A | N/A | H-3a, H-6, H-7a |
| H-5 | 2.70 | 50.2 | m | N/A | C-1, C-8, C-10 | N/A |
| H-6 | 2.87 | 51.0 | m | N/A | N/A | H-7a, H-7b, H-5 |
| H-7a | 3.99 | 63.9 | dd | N/A | C-8, C-10 | H-4, H-6 |
| H-7b | 3.85 | 63.9 | dd | N/A | C-8, C-10 | H-6 |
| H₃-9 | 3.67 | 50.2 | s | N/A | C-8 | N/A |
| C-8 | N/A | 175.9 | N/A | N/A | N/A | N/A |
| C-10 | N/A | 175.8 | N/A | N/A | N/A | N/A |
| Note: Data adapted from a study on a new secoiridoid and iridoids, including this compound, from Morinda asteroscepa acs.org. Specific values for this compound are indicative. |
Mass Spectrometry (MS) plays a crucial role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways acs.orgresearchgate.netmdpi.com. High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is particularly valuable for obtaining accurate mass measurements, which can confirm the molecular formula of the compound acs.org. For example, the ESIMS spectrum of a related iridoid compound was compatible with its molecular formula, indicating the utility of this technique acs.org.
Tandem Mass Spectrometry (MS/MS or MSⁿ) is employed to generate fragmentation patterns, which provide structural information by breaking down the precursor ion into characteristic product ions researchgate.netnih.govnih.gov. This technique helps in elucidating the substructures present within the molecule and confirming the connectivity of different parts of the compound researchgate.netnih.gov. While specific MS/MS fragmentation details for this compound are not explicitly provided in the search results, the general application of LC-HRMS/MS for rapid chemical profiling and structural characterization of natural products, including complex herbal medicines, is well-established researchgate.netshimadzu.com. The interpretation of these fragmentation spectra, based on neutral losses and bond cleavages, is essential for proposing the complete structure scirp.org.
Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to identify the presence of specific functional groups and chromophores within the this compound molecule acs.orgmdpi.comresearchgate.net.
IR spectroscopy provides information about the vibrational modes of molecular bonds, allowing for the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic C=C bonds acs.orgresearchgate.net. For instance, IR spectra of compounds isolated from Morinda citrifolia have shown characteristic absorptions for polyhydroxyl units, ester carbonyls, and aromatic C=C bonds researchgate.net.
UV-Vis spectroscopy is used to detect chromophores, which are parts of a molecule responsible for absorbing light in the ultraviolet or visible region mdpi.com. This technique can indicate the presence of conjugated systems, such as aromatic rings or enones, which are common in natural products acs.orgmdpi.com. The structures of new compounds, including this compound, have been elucidated using UV spectroscopic data acs.org.
Table 3: Spectroscopic Data for Functional Group Analysis (Illustrative)
| Spectroscopic Method | Characteristic Absorption/Signal | Functional Group/Structural Feature | Reference |
| IR Spectroscopy | Broad absorption at ~3400 cm⁻¹ | Polyhydroxyl unit (-OH) | researchgate.net |
| Absorption at ~1750 cm⁻¹ | Carbonyl (C=O) ester | researchgate.net | |
| Absorptions at ~1450-1620 cm⁻¹ | Aromatic C=C | researchgate.net | |
| UV-Vis Spectroscopy | Maxima in UV region | Conjugated systems, chromophores | acs.orgmdpi.com |
X-ray Crystallography for Absolute Configuration Determination of this compound
The determination of the absolute configuration of chiral molecules, such as this compound, is crucial for understanding their biological activity and chemical properties. Single-crystal X-ray crystallography stands as a preeminent technique for this purpose, offering an unambiguous assignment of stereochemistry in the solid state. This method relies on the phenomenon of anomalous dispersion, which allows for the differentiation between enantiomers. mdpi.com
Principles of Absolute Configuration Determination via X-ray Crystallography
The core principle for determining absolute configuration using X-ray diffraction lies in the measurement of Bijvoet differences. mdpi.com In a non-centrosymmetric crystal, the intensities of Friedel pairs (reflections hkl and -h-k-l) are theoretically identical in the absence of anomalous scattering. However, when X-rays interact with electrons, particularly those of heavier atoms, anomalous dispersion occurs, leading to measurable intensity differences between these Friedel pairs. mdpi.com This difference allows for the distinction between a chiral molecule and its enantiomer.
For organic compounds like this compound, which primarily consist of light atoms (carbon, hydrogen, oxygen), the anomalous scattering effect is inherently weak. mdpi.com Historically, this necessitated the derivatization of the compound with a heavier atom (e.g., sulfur, chlorine, bromine) to enhance the anomalous signal. However, advancements in X-ray sources, detector technology, and refinement algorithms (such as the Hooft-Spek approach or the Parsons quotient method) have significantly improved the sensitivity of the technique. It is now often possible to confidently determine the absolute configuration of light-atom organic compounds, even with oxygen as the heaviest atom, provided high-quality single crystals are obtained. mdpi.com
Methodological Considerations
For a successful absolute configuration determination, several factors are critical:
High-Quality Single Crystals: The formation of well-ordered, diffraction-quality single crystals is a prerequisite. mdpi.com
Data Collection: Diffraction data must be collected with sufficient precision, often using specific wavelengths (e.g., Cu-Kα radiation) that maximize anomalous scattering effects for the atoms present. mdpi.com
Flack Parameter: The Flack parameter is a crucial metric used in crystallographic refinement to assess the absolute structure. A value close to zero indicates the correct absolute configuration, while a value near one suggests the inverted structure. The standard uncertainty on the Flack parameter should ideally be low (e.g., less than 0.04 for general cases) to ensure confidence in the determination.
The application of these advanced methodologies has made X-ray crystallography an indispensable tool for confirming the absolute stereochemistry of novel natural products and synthetic compounds, even in cases where only light atoms are present.
Compound Information
The following table lists the chemical compound discussed and its corresponding PubChem CID.
Pharmacological and Biological Activities of Citrifoside: in Vitro Investigations
Mechanisms of Cellular Response to Citrifoside Exposure
Currently, there is a lack of specific research detailing the comprehensive mechanisms of cellular response to direct exposure to isolated this compound. While studies on crude extracts of Morinda citrifolia suggest potential for cellular modulation, the precise effects attributable to this compound remain to be elucidated.
Modulatory Effects of this compound on Intracellular Signal Transduction Pathways
Specific data on the modulatory effects of purified this compound on intracellular signal transduction pathways are not available in the current body of scientific literature. Although extracts from M. citrifolia have been shown to influence pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, it is not yet determined to what extent this compound contributes to these effects. Future research should aim to investigate the direct impact of this compound on these and other key signaling pathways to understand its potential role in cellular regulation.
Gene Expression and Proteomic Alterations Induced by this compound in Cellular Models
There is a significant lack of research on the specific gene expression and proteomic alterations induced by this compound in cellular models. Transcriptomic and proteomic analyses are crucial for understanding the broad cellular impact of a compound. While some studies have examined the genetic and protein-level changes in response to M. citrifolia extracts, no such data exists for isolated this compound. Such studies would be invaluable in identifying the cellular processes and pathways that are most sensitive to this compound.
This compound's Interactions with Specific Molecular Targets
Direct evidence of this compound's interactions with specific molecular targets such as enzymes and receptors is largely uninvestigated. The following sections highlight the absence of data in these critical areas.
Enzyme Inhibition/Activation by this compound in Cell-Free and Cell-Based Assays
There is a paucity of published research detailing the inhibitory or activatory effects of this compound on specific enzymes in either cell-free or cell-based assays. While extracts of M. citrifolia have been reported to inhibit enzymes such as cyclooxygenase-2 (COX-2), the specific contribution of this compound to this activity has not been isolated and studied. Future enzymatic assays are necessary to screen this compound against a panel of relevant enzymes to identify potential targets.
Receptor Binding and Agonist/Antagonist Properties of this compound
Information regarding the receptor binding profile and any agonist or antagonist properties of this compound is currently unavailable. Receptor binding assays are fundamental to understanding how a compound might initiate a cellular response. To date, no studies have been published that investigate whether this compound binds to any specific cellular receptors.
This compound's Anti-inflammatory Activities in Cell Models
While the anti-inflammatory properties of Morinda citrifolia extracts are widely reported, there is a lack of specific data on the anti-inflammatory activities of isolated this compound in cell models. Studies on noni fruit juice and leaf extracts have demonstrated a reduction in inflammatory markers such as nitric oxide (NO) and various pro-inflammatory cytokines in cell lines like RAW 264.7 macrophages. However, the direct anti-inflammatory effects of purified this compound, including its impact on cytokine production and the expression of inflammatory mediators, remain to be scientifically validated.
Table 1: Summary of Research Gaps on the In Vitro Activities of this compound
| Area of Investigation | Current State of Knowledge |
| Intracellular Signal Transduction | No specific data available for this compound. |
| Gene Expression & Proteomics | No specific data available for this compound. |
| Enzyme Inhibition/Activation | No specific data available for this compound. |
| Receptor Binding | No specific data available for this compound. |
| Anti-inflammatory Activity | No specific data available for isolated this compound. |
Cytokine and Chemokine Modulation by this compound in Inflammatory Pathways
Research indicates that extracts from Morinda citrifolia, the source of this compound, can modulate the production of key signaling molecules involved in inflammation. Polysaccharide fractions from fermented M. citrifolia have been shown to increase the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 macrophage cells. nih.gov This suggests a potential role in activating immune responses. Another active component identified in M. citrifolia extract, deacetylasperulosidic acid, has been observed to inhibit the reduction of IL-2 production in mice treated with an immunosuppressive substance. nih.gov
Regulation of Inflammatory Mediators (e.g., COX-2, iNOS) by this compound
The expression of enzymes that produce inflammatory mediators is a key target in managing inflammation. Studies on Morinda citrifolia extracts have demonstrated inhibitory effects on these enzymes. For instance, a polysaccharide fraction from fermented M. citrifolia was found to increase the protein expression of both Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) in RAW 264.7 macrophages. nih.gov In a separate in-vitro study, fruit extracts of Morinda citrifolia exhibited a concentration-dependent inhibition of COX-2 activity, with a maximum inhibition of 94.36% at a concentration of 1000µg/ml and an IC50 value of 112.1µg/ml. japer.injaper.in
Antioxidant Mechanisms of this compound at the Cellular Level
The antioxidant properties of compounds are critical in protecting cells from damage caused by oxidative stress.
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) by this compound
Phenolic compounds found in plants are recognized for their ability to scavenge free radicals. mdpi.com They can directly interact with and neutralize reactive oxygen and nitrogen species, thereby preventing cellular damage. ijcmas.comnih.govnih.gov The antioxidant activity of plant extracts is often attributed to the presence of these bioactive constituents. ijcmas.com
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway) by this compound
Beyond direct scavenging, some compounds can bolster the cell's own antioxidant defenses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress. researchgate.netnih.gov Activation of Nrf2 leads to the expression of various cytoprotective genes that encode for antioxidant enzymes. nih.govmdpi.com Research on ripe Noni juice fermented with Lactobacillus plantarum has shown that it can activate Nrf2, suggesting a potential mechanism for its therapeutic applications in conditions related to oxidative stress and inflammation. researchgate.net This activation of the Nrf2 pathway represents a significant cellular defense mechanism against oxidative damage. researchgate.net
Immunomodulatory Effects of this compound on Immune Cells
The ability to modulate the activity of immune cells is a key aspect of a compound's therapeutic potential.
Impact of this compound on Lymphocyte Proliferation, Activation, and Differentiation
Lymphocytes are central to the adaptive immune response, and their proliferation and activation are critical for mounting an effective defense against pathogens. In vitro studies using the MTT assay have shown that hydroalcoholic and aqueous extracts of M. citrifolia fruits can significantly increase the proliferation of splenocytes. nih.gov Specifically, the hydroalcoholic extract at concentrations of 0.5 and 1.0 mg/mL increased proliferation by 43.6% and 54.5% respectively, while the aqueous extracts at the same concentrations led to increases of 32.7% and 36.4%. nih.gov The activation of lymphocytes is a complex process involving the interaction of various immune cells and the release of signaling molecules called cytokines. youtube.com Once activated, lymphocytes can differentiate into more specialized cells to carry out specific immune functions. youtube.com
Table 1: In Vitro Effects of Morinda citrifolia Extracts on Inflammatory Cytokines
| Extract/Component | Cell Line | Cytokine | Effect | Reference |
|---|---|---|---|---|
| Fermented M. citrifolia Polysaccharide | RAW 264.7 Macrophages | IL-1β, IL-6, TNF-α | Increased release | nih.gov |
| Deacetylasperulosidic Acid | Mouse Splenocytes | IL-2 | Inhibited reduction in production | nih.gov |
Table 2: In Vitro Effects of Morinda citrifolia Extracts on Inflammatory Mediators
| Extract/Component | Target | Effect | IC50 | Max Inhibition | Reference |
|---|---|---|---|---|---|
| Fermented M. citrifolia Polysaccharide | COX-2, iNOS | Increased protein expression | - | - | nih.gov |
| M. citrifolia Fruit Extract | COX-2 | Concentration-dependent inhibition | 112.1µg/ml | 94.36% at 1000µg/ml | japer.injaper.in |
Table 3: In Vitro Effects of Morinda citrifolia Extracts on Lymphocyte Proliferation
| Extract Type | Concentration | Proliferation Increase | Reference |
|---|---|---|---|
| Hydroalcoholic | 0.5 mg/mL | 43.6% | nih.gov |
| Hydroalcoholic | 1.0 mg/mL | 54.5% | nih.gov |
| Aqueous | 0.5 mg/mL | 32.7% | nih.gov |
| Aqueous | 1.0 mg/mL | 36.4% | nih.gov |
Macrophage Polarization, Activation, and Phagocytosis Modulation by this compound
Currently, there is a lack of specific in vitro studies investigating the direct effects of isolated this compound on macrophage polarization, activation, and phagocytosis. While extracts of Morinda citrifolia, which contain a multitude of compounds including this compound, have been studied for their immunomodulatory properties, the specific contribution of this compound to these activities has not been elucidated. Research is needed to determine if this compound can influence the differentiation of macrophages into pro-inflammatory M1 or anti-inflammatory M2 phenotypes, modulate the expression of activation markers, or alter their phagocytic capacity.
Neuroprotective Potential of this compound in Neuronal Cell Cultures
There is a significant gap in the scientific literature regarding the neuroprotective potential of isolated this compound in neuronal cell cultures. As a result, no specific data is available to be presented in a table format.
Mitigation of Neuroinflammation and Oxidative Stress by this compound in Neuronal Models
No dedicated in vitro studies have been found that specifically examine the capacity of this compound to mitigate neuroinflammation and oxidative stress in neuronal models. The general antioxidant properties of Morinda citrifolia extracts cannot be directly and solely attributed to this compound without further focused research.
Protection Against Excitotoxicity and Apoptosis in this compound-Treated Neurons
Similarly, there is no available scientific evidence from in vitro studies to suggest that this compound protects neurons from excitotoxicity or apoptosis. Research in this area would be necessary to understand if this compound has any potential therapeutic applications in neurodegenerative conditions where these processes are implicated.
Cytotoxic and Apoptotic Mechanisms of this compound in Cancer Cell Lines
Specific in vitro research on the cytotoxic and apoptotic mechanisms of isolated this compound in cancer cell lines is not available in the current body of scientific literature. Therefore, no data can be presented in a table format for this section.
Cell Cycle Arrest Induced by this compound and Associated Checkpoint Activation
There are no studies that have specifically investigated the effect of this compound on cell cycle progression in cancer cell lines. It is unknown whether this compound can induce cell cycle arrest at any phase or activate any associated cell cycle checkpoints.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy) by this compound
The ability of isolated this compound to induce programmed cell death pathways, such as apoptosis or autophagy, in cancer cells has not been documented in scientific literature. While some compounds with similar-sounding names have been studied for these effects, this information is not applicable to this compound.
Pharmacological and Biological Activities of Citrifoside: in Vivo Studies in Animal Models
Pharmacokinetics and Biotransformation of Citrifoside in Animal Systems
Detailed in vivo studies on the pharmacokinetics and biotransformation of isolated this compound are not currently available.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of this compound in Preclinical Models
There is no specific data from preclinical animal models detailing the absorption, distribution, metabolism, and excretion (ADME) of the isolated compound this compound. Pharmacokinetic studies are essential to understand the journey of a compound through a living organism, providing critical information on its bioavailability, how it is distributed to various tissues, how it is metabolized, and the pathways through which it and its byproducts are eliminated. veedalifesciences.combiogem.it Such studies often involve administering the compound to animal models and analyzing biological samples like blood, urine, and feces over time to determine key parameters such as clearance, volume of distribution, and half-life. nih.govoptibrium.com While general methodologies for conducting these types of in vivo ADME studies are well-established, they have not been specifically applied to or reported for this compound. biogem.iterbc-group.comgenoskin.com
Identification and Characterization of this compound Metabolites in Animal Tissues and Biofluids
Consistent with the lack of pharmacokinetic data, there are no reports on the identification or characterization of this compound metabolites in animal tissues or biofluids. The process of metabolism can significantly alter the chemical structure of a compound, potentially leading to metabolites that are more or less active, or even toxic, than the parent compound. bioivt.com Identifying these metabolites is a crucial step in drug development and safety assessment. biogem.it
In Vivo Anti-inflammatory Efficacy of this compound
While extracts of Morinda citrifolia have demonstrated anti-inflammatory properties in various animal models, the specific contribution of this compound to these effects has not been elucidated through in vivo studies with the isolated compound. teknolabjournal.comnih.gov
Reduction of Edema and Inflammatory Biomarkers by this compound in Animal Models of Acute and Chronic Inflammation
There are no available studies that have investigated the ability of isolated this compound to reduce edema or modulate inflammatory biomarkers in animal models of inflammation. Standard models used to assess anti-inflammatory potential include carrageenan-induced paw edema for acute inflammation and complete Freund's adjuvant (CFA)-induced arthritis for chronic inflammation. mdpi.com In such studies, a reduction in paw volume would indicate anti-edema activity. teknolabjournal.complos.org Furthermore, the analysis of inflammatory biomarkers such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in blood or tissue samples is a common practice to quantify the anti-inflammatory response at a molecular level. nih.govnih.govnih.govmdpi.com Research on Morinda citrifolia extracts has shown reductions in some of these markers, but these findings cannot be directly attributed to this compound without further specific investigation. teknolabjournal.com
Histopathological and Immunochemical Assessment of Inflammation in this compound-Treated Models
No histopathological or immunochemical assessments of tissues from animal models treated specifically with isolated this compound have been published. Histopathological evaluation involves the microscopic examination of tissue architecture to observe features like inflammatory cell infiltration, tissue damage, and signs of repair, which are crucial for understanding the localized effects of a treatment. teknolabjournal.comnih.govmdpi.comecco-ibd.eu Such analyses provide visual confirmation of anti-inflammatory activity within the affected tissues. teknolabjournal.com While studies on noni extracts have included histopathological data, the specific impact of this compound remains unknown. teknolabjournal.com
Antioxidant Effects of this compound in Animal Models of Oxidative Stress
The in vivo antioxidant effects of isolated this compound have not been reported. While Morinda citrifolia extracts are known for their antioxidant potential, this has been attributed to a range of phytochemicals, and the specific role of this compound has not been singled out in animal studies. nih.gov Research into the antioxidant properties of natural compounds in vivo often involves subjecting animal models to conditions that induce oxidative stress and then measuring the levels of antioxidant enzymes and markers of oxidative damage. frontiersin.org Common biomarkers include superoxide (B77818) dismutase (SOD), catalase (CAT), and malondialdehyde (MDA). frontiersin.org The absence of such studies on this compound means its capacity to mitigate oxidative stress in a living organism is yet to be determined.
Immunomodulatory Actions of this compound in Animal Models
The immunomodulatory potential of Morinda citrifolia extracts has been reported in various studies, showing effects on both innate and adaptive immunity in animal models. internationalscholarsjournals.commdpi.comresearchgate.net However, research into the specific actions of its constituent, this compound, is limited.
There are no available in vivo animal studies detailing the impact of isolated this compound on immune cell populations and their functions. The broader research into M. citrifolia extracts has shown modulation of various immune cells, including T-cells, B-cells, macrophages, and Natural Killer (NK) cells in mice. mdpi.comresearchgate.net
Interestingly, an in vitro study that tested multiple compounds from M. citrifolia reported that this compound did not show cytotoxic activity against a tumor cell line, even when used in conjunction with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). researchgate.netresearchgate.net This finding suggests that this compound may not be the primary compound responsible for the cytotoxic or direct cell-modulating effects observed with whole extracts. However, without specific in vivo data, its role in modulating immune cell populations within a living organism remains unknown.
Table 2: Immune Cells Modulated by Morinda citrifolia Extracts in Animal Models (Note: Data pertains to extracts, not isolated this compound)
| Immune Cell Type | Observed Effect of Extract | Animal Model | Reference |
|---|---|---|---|
| Splenocytes | Stimulated proliferation and cytokine production | Mice | mdpi.com |
| NK Cells | Increased population of IFN-γ⁺ NK cells | Mice | researchgate.net |
| T-Lymphocytes | Activation and modulation of activity | General | mdpi.com |
| B-Lymphocytes | Activation and modulation of activity | General | mdpi.com |
Direct evidence from in vivo animal models on how this compound specifically regulates systemic or local immune responses is not present in the available scientific literature. Studies focusing on M. citrifolia extracts have demonstrated the regulation of systemic immune responses through the modulation of key cytokines. For instance, in mice, extracts have been shown to downregulate the immunosuppressive cytokine IL-10 while increasing levels of the immunostimulatory cytokine IFN-γ. researchgate.net This indicates a shift in the Th1/Th2 balance, which is critical for directing the nature of an immune response. explorationpub.com However, the precise contribution of this compound to this complex regulatory action has not been determined.
Neuroprotective Properties of this compound in Animal Models of Neurological Disorders
While the iridoid class of compounds is generally recognized for its neuroprotective potential, specific research on this compound is sparse. tandfonline.com
There is a lack of published in vivo studies using animal models of neurological disorders to specifically evaluate this compound for its potential to elicit behavioral or cognitive improvements. Animal models are essential tools for assessing the therapeutic potential of compounds for complex conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. xiahepublishing.combenthambooks.comscielo.br However, to date, no such investigations have been reported for the isolated compound this compound.
Neuropathological Alterations Attenuated by this compound in Animal Brains
Currently, there is a lack of available scientific literature and research data regarding the in vivo effects of the chemical compound this compound on neuropathological alterations in animal models. Extensive searches of scholarly databases have not yielded any studies that investigate the potential of this compound to attenuate brain-related pathologies in preclinical settings. Therefore, no information can be provided on this topic.
In Vivo Anti-cancer Efficacy of this compound in Xenograft or Syngeneic Animal Models
Similarly, the in vivo anti-cancer efficacy of this compound has not been documented in publicly available research. There are no studies on its effects in either xenograft or syngeneic animal models.
Tumor Growth Inhibition and Metastasis Suppression by this compound Monotherapy
There is no available data from in vivo animal studies to support the use of this compound as a monotherapy for inhibiting tumor growth or suppressing metastasis. Research in this specific area is currently absent from scientific literature.
Synergistic Effects of this compound in Combination Therapy Strategies in Animal Oncology Models
Due to the absence of research on this compound as a standalone anti-cancer agent, there are consequently no studies investigating its potential synergistic effects when used in combination with other therapeutic agents in animal oncology models.
Structure Activity Relationship Sar and Structural Modifications of Citrifoside
Elucidation of Key Pharmacophores and Functional Groups within the Citrifoside Structure
This compound, as an iridoid glycoside, possesses a characteristic bicyclic cis-fused cyclopentane-pyran skeleton, which forms its aglycone, covalently linked to a sugar unit, typically a β-D-glucopyranosyl moiety wikipedia.orgnih.govnih.govmazums.ac.ir. The fundamental pharmacophoric features of iridoid glycosides, which would apply to this compound, generally involve this iridoid aglycone and the attached sugar.
Key functional groups present in the iridoid scaffold and sugar moiety are critical for their interactions with biological targets:
Ester Groups: Many iridoids, including derivatives, feature ester linkages, which can be crucial for binding or serve as sites for metabolic transformations (e.g., hydrolysis) researchgate.net.
Double Bonds: The presence of double bonds within the cyclopentan[c]-pyran system contributes to the molecule's rigidity and electronic properties, which can be important for specific molecular recognition wikipedia.orgnih.gov.
The precise arrangement and orientation of these functional groups in three-dimensional space constitute the pharmacophore, dictating how this compound or its derivatives might interact with biological macromolecules. While specific pharmacophore models for this compound are not extensively detailed in the current literature, general principles for iridoid glycosides emphasize the importance of the intact iridoid core and the specific presentation of its hydroxyl and other reactive functionalities for bioactivity nih.govnih.govnih.gov.
Impact of Glycosidic Moiety Variations on this compound Bioactivity
The glycosidic moiety, typically a glucose unit attached at the C-1 position of the iridoid aglycone, is a defining feature of iridoid glycosides like this compound wikipedia.orgnih.gov. This sugar component plays a multifaceted role in the compound's biological profile:
Solubility and Bioavailability: Glycosylation generally enhances the water solubility of the molecule, which can improve its absorption and distribution within biological systems nih.govnih.govcsic.es. However, poor stability and low oral bioavailability are noted limitations for some iridoid glycosides, which can be influenced by the glycosidic bond nih.govnih.gov.
Cellular Localization: The sugar moiety can influence the cellular uptake and localization of the compound, affecting its ability to reach intracellular targets nih.gov.
Target Interaction and Activation/Deactivation: In some cases, the glycosidic residue is crucial for activity, directly participating in receptor binding or enzyme recognition csic.es. Conversely, for other glycosides, the sugar acts as a "pro-drug" moiety, requiring enzymatic hydrolysis (deglycosylation) by glycosidases in vivo to release the more active aglycone ctdbase.orgnih.govnih.gov. For instance, studies on aucubin, another iridoid glycoside, have shown that its hydrolyzed form can exhibit superior anti-leukemic effects compared to the intact glycoside ctdbase.org.
While direct studies on how variations in this compound's glycosidic moiety specifically impact its bioactivity are not widely reported, the general principles observed across the iridoid glycoside class suggest that modifications to or removal of the sugar could profoundly alter its pharmacological properties.
Structure-Activity Relationship Studies of Naturally Occurring this compound Derivatives
Naturally occurring iridoid derivatives often exhibit structural variations that lead to diverse biological activities. While extensive SAR studies specifically on naturally occurring this compound derivatives are not prominently documented, research on other iridoid glycosides from Morinda citrifolia and related species provides insights into the impact of structural modifications.
Common natural modifications in iridoid glycosides include:
Hydroxylation/Oxidation: Changes in the number and position of hydroxyl groups on the iridoid skeleton can alter polarity, hydrogen bonding capacity, and steric interactions, influencing binding to targets nih.govmazums.ac.irnih.gov.
Esterification: Attachment of various acyl groups (e.g., cinnamoyl, coumaroyl) to hydroxyl positions can modulate lipophilicity and introduce new interaction points, sometimes leading to enhanced activity ontosight.airesearchgate.netnih.govresearchgate.net.
Epoxidation: The presence of epoxy groups, such as the 6,7-epoxide found in some iridoids, can introduce strain and alter the molecule's reactivity and three-dimensional shape, affecting its interaction with biological systems cuny.edunih.gov.
Cleavage of Cyclopentane (B165970) Ring: Some iridoids exist as secoiridoids, where the cyclopentane ring is cleaved, leading to a modified scaffold with distinct biological properties ctdbase.orgwikipedia.orgnih.govnih.gov.
For instance, studies on iridoid glycosides from Gomphandra mollis have shown that specific structural features are linked to anti-inflammatory and hepatoprotective effects researchgate.netnih.gov. Similarly, the presence of a ketone functional group at C-6, as seen in asperuloside (B190621) (also found in M. citrifolia), is considered a rare structural feature that may contribute to unique activities nih.gov.
The table below summarizes general structural variations and their reported impact on the bioactivity of iridoid glycosides, which can be extrapolated to potential SAR considerations for this compound and its natural analogs.
Table 1: General Structural Variations and Bioactivity Impact in Iridoid Glycosides
| Structural Variation (Location) | Example (Iridoid Glycoside) | Impact on Bioactivity | Reference |
| Hydroxyl group presence/position | Loganin, Secologanin, Loganetin | Influences GSK-3β inhibition (Alzheimer's) | ontosight.airesearchgate.netmdpi.comnih.gov |
| Glycosidic bond hydrolysis | Aucubin | Can enhance anti-leukemic activity | ctdbase.orgnih.gov |
| Esterification (e.g., acyl groups) | 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester | Increased binding affinity to KRAS G12C receptor | nih.gov |
| Epoxy functional group | Isounedoside (6,7-epoxide) | Contributes to unique properties | nih.gov |
| Cleavage of cyclopentane ring | Secoiridoids (e.g., Oleuropein) | Distinct biological activities from carbocyclic iridoids | ctdbase.orgwikipedia.orgnih.govnih.gov |
Design and Semi-Synthetic Strategies for Novel this compound Analogs
Given the often limited stability, water solubility, and oral bioavailability of natural iridoid glycosides, semi-synthetic strategies are frequently employed to create novel analogs with improved pharmacological properties or enhanced bioactivity nih.govnih.govnih.gov. These strategies involve chemical modifications of the isolated natural product.
Common semi-synthetic approaches for iridoid glycosides include:
Modification of Hydroxyl Groups: This is a common strategy due to the abundance of hydroxyl groups. Reactions such as acetylation, esterification, or etherification can alter lipophilicity, protect reactive sites, or introduce new functionalities for improved binding or stability jst.go.jpnih.govmazums.ac.irrsc.org. For example, selective protection of primary hydroxyl groups in iridoid glycosides like catalpol (B1668604) and geniposide (B1671433) has been studied to enable site-directed modifications mazums.ac.irrsc.org.
Introduction of Halogen Analogs: Future research is encouraged to focus on the synthesis of halo analogs of iridoids, as these could potentially possess increased bioactivity nih.govnih.gov.
Dimerization/Conjugation: Preparing homo- or heterodimers of iridoids, or conjugating them with other known bioactive molecules, can lead to compounds with synergistic effects or increased potency mdpi.comnih.gov.
Scaffold Modifications: While more complex, semi-synthesis can also involve modifications to the iridoid core itself, for instance, by altering double bond positions or introducing new ring systems jst.go.jpnih.gov.
Computational Chemistry and Molecular Docking Studies of this compound-Target Interactions
Computational chemistry, particularly molecular docking and molecular dynamics simulations, has become an indispensable tool in modern drug discovery and SAR elucidation for natural products, including iridoid glycosides ontosight.airesearchgate.netwikipedia.orgcuny.edunih.govnih.govtandfonline.com. These in silico methods provide atomic-level insights into how a ligand, such as this compound or its analogs, interacts with its biological target (e.g., proteins, enzymes).
The applications of computational methods in iridoid glycoside research include:
Binding Mode Prediction: Molecular docking predicts the preferred orientation and conformation of a ligand within the active site of a target protein, identifying key amino acid residues involved in binding nih.govtandfonline.com.
Binding Affinity Estimation: Docking scores and subsequent free energy calculations (e.g., MM/PBSA) can estimate the strength of the interaction between the ligand and the target, helping to prioritize potential drug candidates cuny.edunih.gov.
Pharmacophore Modeling: Computational methods can be used to derive pharmacophore models from a set of active iridoids, highlighting the essential chemical features required for activity scispace.com.
SAR Rationalization: By analyzing the interactions of different iridoid derivatives with a target, computational studies can rationalize observed SAR trends, explaining why certain modifications enhance or diminish activity cuny.edunih.gov.
Guiding Analog Design: The insights gained from docking and molecular dynamics simulations can guide the rational design of novel iridoid analogs with improved binding characteristics and desired biological activities cuny.edunih.gov.
Analytical Methodologies for Detection and Quantification of Citrifoside
Development of Robust Analytical Protocols for Citrifoside Quality Control in Plant Materials
The establishment of reliable analytical methodologies is paramount for the quality control (QC) of plant materials, especially when focusing on specific bioactive compounds like this compound. These protocols ensure the identity, purity, and consistent content of the target compound within various plant extracts or preparations frontiersin.orgijrap.net. A comprehensive QC strategy for plant materials involves a series of steps, from proper sample preparation to advanced chromatographic and spectroscopic analyses, followed by rigorous method validation umons.ac.beresearchgate.net.
Sample Preparation and Extraction Methodologies
Effective extraction of this compound from the plant matrix is the foundational step for accurate analysis. The choice of extraction method significantly influences the yield and purity of the analyte. Common approaches include solvent extraction techniques, where parameters such as solvent type (e.g., methanol, ethanol, water, or their mixtures), temperature, extraction time, and solid-to-solvent ratio are optimized umons.ac.be. The principle of "like dissolves like" often guides solvent selection, aiming to maximize the extraction of the target compound while minimizing co-extraction of interfering substances umons.ac.be. Following extraction, filtration and concentration steps are typically employed to prepare samples suitable for chromatographic analysis austinpublishinggroup.com.
Chromatographic Techniques for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) stands as the most extensively utilized and versatile technique for the separation, identification, and quantification of phytochemicals, including iridoids like this compound, in complex plant extracts austinpublishinggroup.comnih.govrjpharmacognosy.ir. Reversed-phase HPLC, in particular, is widely applied due to its broad applicability to compounds of diverse polarities austinpublishinggroup.com.
HPLC with UV/DAD Detection: HPLC coupled with Ultraviolet (UV) or Photodiode Array (DAD) detectors is commonly employed for the quantification of compounds that possess chromophores, allowing for detection at specific wavelengths or across a spectrum nih.gov. This approach is often used for routine quality control due to its robustness and cost-effectiveness.
HPLC-Mass Spectrometry (HPLC-MS/MS): For more complex matrices or when unequivocal identification and enhanced sensitivity are required, HPLC hyphenated with Mass Spectrometry (MS) or tandem MS (MS/MS) is invaluable nih.govnih.gov. LC-MS/MS provides molecular weight information and characteristic fragmentation patterns, enabling high-confidence identification and quantification of this compound even in the presence of co-eluting compounds nih.govnih.gov. This technique is particularly powerful for "fingerprinting" studies, which establish a characteristic chromatographic profile for quality control and authentication of herbal plants austinpublishinggroup.comslideshare.net.
Validation of Analytical Protocols
The development of robust analytical protocols necessitates thorough validation to ensure their reliability, accuracy, and suitability for their intended purpose nih.govnih.govphcogres.com. Key validation parameters typically assessed include:
Specificity/Selectivity: This demonstrates the method's ability to accurately measure this compound without interference from other components in the plant extract or from excipients phcogres.com. Chromatographic resolution is a key indicator of selectivity.
Linearity and Calibration Curve: Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range nih.govphcogres.com. A calibration curve is constructed using a series of known concentrations of this compound standards. The correlation coefficient (r²) is used to express linearity, with values typically above 0.999 indicating excellent linearity nih.gov.
Table 1: Hypothetical Linearity Data for this compound by HPLC-UV
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 5.0 | 76.1 |
| 10.0 | 152.0 |
| 25.0 | 380.5 |
| 50.0 | 760.0 |
| 100.0 | 1521.5 |
| Correlation Coefficient (r²) | 0.9998 |
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions phcogres.com. It is typically evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as Relative Standard Deviation (RSD%). Acceptable RSD values are generally below 2-5% for quantitative assays.
Table 2: Hypothetical Precision Data for this compound Quantification
| Sample Concentration (µg/mL) | Repeatability (Intra-day RSD%, n=6) | Intermediate Precision (Inter-day RSD%, n=9) |
| 25.0 | 1.8 | 2.5 |
| 75.0 | 1.5 | 2.1 |
Accuracy: Accuracy reflects the closeness of the measured value to the true value and is often determined by recovery studies, where known amounts of this compound are added to a blank plant matrix phcogres.com. The percentage recovery indicates the accuracy of the method.
Table 3: Hypothetical Accuracy (Recovery) Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20.0 | 19.5 | 97.5 |
| 50.0 | 49.8 | 99.6 |
| 80.0 | 79.2 | 99.0 |
| Average Recovery (%) | 98.7 |
Limits of Detection (LOD) and Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy phcogres.com. These are crucial for assessing the sensitivity of the method for trace analysis.
Table 4: Hypothetical LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate) phcogres.com. This ensures the method's reliability under normal usage.
Application in Quality Control
Once validated, these analytical protocols are routinely applied for the quality control of plant materials containing this compound. This includes:
Identity Confirmation: Using chromatographic fingerprints and retention times compared to a reference standard.
Content Determination: Quantifying the amount of this compound in different batches of raw material or finished products to ensure consistency and meet specified quality standards.
Purity Assessment: Identifying and quantifying potential impurities or degradation products.
The implementation of such robust analytical protocols is fundamental to ensuring the consistent quality, safety, and efficacy of plant-derived products containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
